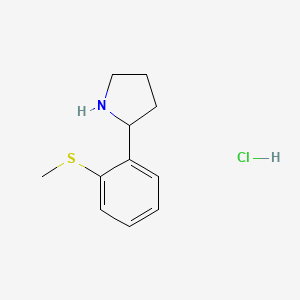

2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride

CAS No.: 1998215-83-0

Cat. No.: VC6399145

Molecular Formula: C11H16ClNS

Molecular Weight: 229.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1998215-83-0 |

|---|---|

| Molecular Formula | C11H16ClNS |

| Molecular Weight | 229.77 |

| IUPAC Name | 2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H |

| Standard InChI Key | ZADRPOCZVUWDGS-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1C2CCCN2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—linked to a 2-(methylthio)phenyl group. The hydrochloride salt form enhances stability and solubility, critical for laboratory handling. Key structural identifiers include:

The methylthio (-SMe) group at the phenyl ring’s ortho position introduces steric and electronic effects, influencing reactivity in subsequent syntheses.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.77 g/mol |

| CAS Number | 1998215-83-0 |

| Hazard Statements | H302, H315, H319, H335 |

| Precautionary Measures | P261, P305+P351+P338 |

The compound’s GHS classification underscores moderate toxicity risks, necessitating precautions against ingestion, skin/eye contact, and inhalation .

Synthesis and Production Pathways

Synthetic Routes

The synthesis typically involves:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

-

Phenyl Group Functionalization: Introduction of the methylthio moiety via nucleophilic aromatic substitution or coupling reactions.

A hypothetical route may employ 2-bromophenyl methyl sulfide reacting with pyrrolidine under palladium catalysis, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Key Raw Materials

-

Pyrrolidine: Serves as the nitrogen-containing backbone.

-

2-(Methylthio)phenylboronic Acid: Facilitates Suzuki-Miyaura coupling for aryl group introduction.

-

Hydrochloric Acid: Used for salt formation.

Applications in Organic Synthesis and Pharmacology

Intermediate in Drug Discovery

The compound’s structure allows derivatization at multiple sites:

-

Pyrrolidine Nitrogen: Alkylation or acylation to modulate bioactivity.

-

Methylthio Group: Oxidation to sulfoxide or sulfone for enhanced electrophilicity.

Biological Activity

Pyrrolidine derivatives exhibit diverse pharmacological profiles, including:

-

Neurotransmitter Modulation: Potential affinity for dopamine or serotonin receptors.

-

Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes.

| Risk Category | Description |

|---|---|

| Acute Toxicity (H302) | Harmful if swallowed |

| Skin Irritation (H315) | Causes mild skin irritation |

| Eye Damage (H319) | Induces serious eye irritation |

| Respiratory Irritation (H335) | May cause respiratory discomfort |

| Supplier | Packaging | Price (USD) | Purity |

|---|---|---|---|

| Crysdot | 100 mg | $99 | 97% |

| Chemenu | 1 g | $365 | 97% |

| Alichem | 1 g | $401.70 | 97% |

Pricing reflects scale economies, with larger quantities (e.g., 1g) costing proportionally less per milligram .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume